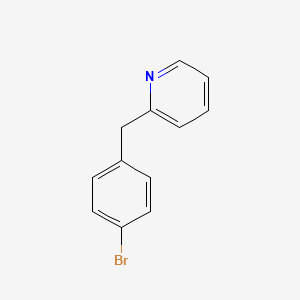

2-(4-Bromobenzyl)pyridine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-[(4-bromophenyl)methyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN/c13-11-6-4-10(5-7-11)9-12-3-1-2-8-14-12/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFMXFCFRLZAZMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60290763 | |

| Record name | 2-(4-bromobenzyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60290763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74129-15-0 | |

| Record name | NSC70948 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70948 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-bromobenzyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60290763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 2 4 Bromobenzyl Pyridine

Carbon-Carbon Bond Formation Methodologies

The construction of the C(aryl)-C(benzyl) linkage is the cornerstone of synthesizing 2-(4-Bromobenzyl)pyridine. This can be accomplished through modern cross-coupling reactions or classical alkylation strategies.

Cross-Coupling Reactions for C(aryl)-C(benzyl) Linkage

Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile tool for forming carbon-carbon bonds, offering high efficiency and functional group tolerance. rsc.org

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction for the formation of C-C bonds, particularly in the synthesis of biaryl compounds. organic-chemistry.org This methodology can be adapted to create the C(sp²)-C(sp³) bond in this compound. The reaction typically involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst and a base. rsc.org

Two primary Suzuki-Miyaura approaches can be envisioned for the synthesis of the target molecule:

Route A: Coupling of a 2-pyridylboronic acid or its ester with 4-bromobenzyl halide.

Route B: Coupling of a 2-halopyridine with a 4-bromobenzylboronic acid.

Highly active and stable catalyst systems, often composed of a palladium source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate) and specialized phosphine (B1218219) ligands (e.g., SPhos, CyJohnPhos), have been developed to efficiently couple challenging heterocyclic substrates. nih.govbeilstein-journals.org The choice of base, such as potassium carbonate (K₂CO₃) or cesium fluoride (CsF), and solvent, like dioxane or toluene, is crucial for optimizing reaction yields. nih.govorgsyn.org

Table 1: Representative Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling

| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd₂(dba)₃ | SPhos | KF | Dioxane | 80-100 | 74-82 |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | 110 | 94 |

| Pd(PPh₃)₄ | CsF | 1,2-Dichloroethane | 75 | 65-76 |

While palladium catalysis is predominant, other transition metals are gaining traction for C-C bond formation, often presenting advantages in cost and toxicity. mdpi.com Iron, in particular, is an abundant, inexpensive, and environmentally benign metal that has been explored as a catalyst for synthesizing pyridine (B92270) derivatives. rsc.org

Iron-catalyzed cyclization reactions of ketoxime acetates and aldehydes have been developed as a green method for producing substituted pyridines. rsc.org Although direct cross-coupling of a pre-formed pyridine ring with a benzyl (B1604629) group using iron catalysts is less common, the development of such methodologies is an active area of research. Copper-catalyzed reactions also offer alternative pathways for the synthesis of functionalized pyridines and related heterocycles. beilstein-journals.org These methods often proceed through different mechanisms than palladium-catalyzed reactions and can provide complementary reactivity.

Alkylation Reactions at the Pyridine 2-Position

A more traditional and direct approach to forming the C(aryl)-C(benzyl) bond is through the alkylation of a picolyl anion. This method involves the deprotonation of the methyl group of 2-picoline (2-methylpyridine) using a strong base to generate a nucleophilic (2-pyridyl)methyllithium species. nih.gov This anion can then react with an appropriate electrophile, such as 4-bromobenzyl bromide.

The acidity of the methyl protons in 2-picoline (pKa ≈ 34) necessitates the use of a very strong base for quantitative deprotonation. nih.gov Organolithium reagents like n-butyllithium (n-BuLi) are commonly employed for this purpose. The reaction is typically performed at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent side reactions.

Reaction Scheme:

Deprotonation: 2-Picoline is treated with n-BuLi in THF at -78 °C to form the red-colored picolyllithium anion.

Alkylation: A solution of 4-bromobenzyl bromide is added to the anion solution. The nucleophilic carbon of the picolyllithium attacks the benzylic carbon of the 4-bromobenzyl bromide, displacing the bromide ion.

Workup: The reaction is quenched, typically with an aqueous solution, to yield this compound.

Table 2: Typical Conditions for Picoline Alkylation

| Reagent 1 | Reagent 2 | Base | Solvent | Temperature (°C) |

| 2-Picoline | 4-Bromobenzyl bromide | n-BuLi | THF | -78 to RT |

Functional Group Interconversions and Modifications

An alternative synthetic strategy involves the formation of a related 2-benzylpyridine scaffold followed by the introduction or modification of functional groups to arrive at the final product. A prime example of this approach is the Sandmeyer reaction.

This route could begin with the synthesis of 2-(4-aminobenzyl)pyridine. The amino group on the benzyl ring can then be converted into a bromo group. The process involves two key steps:

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite and a strong acid like HBr) at low temperatures (0–5 °C) to form a diazonium salt.

Substitution: The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) solution, which facilitates the replacement of the diazonium group with a bromine atom.

Green Chemistry Approaches in this compound Synthesis

Incorporating the principles of green chemistry into synthetic routes is of growing importance. These approaches aim to reduce waste, minimize energy consumption, and use less hazardous materials.

Microwave-Assisted Synthesis: Microwave irradiation is a green chemistry tool that can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating. nih.gov Many of the aforementioned cross-coupling and functionalization reactions can be adapted for microwave-assisted conditions.

Solvent-Free and Mechanochemical Methods: Performing reactions without a solvent or with minimal amounts of liquid, known as liquid-assisted grinding (LAG), is a key green technique. srce.hr Mechanochemistry, where mechanical energy is used to induce reactions, can lead to the efficient synthesis of compounds like pyridinium (B92312) salts, often with simpler workup procedures and reduced environmental impact. srce.hr

Use of Greener Catalysts: As mentioned, exploring catalysts based on earth-abundant and less toxic metals like iron is a significant step towards greener synthesis. rsc.org These catalysts can replace more hazardous or expensive heavy metals like palladium, contributing to more sustainable chemical processes.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.combeilstein-journals.orgnih.gov The application of microwave irradiation in the synthesis of pyridine derivatives has been shown to be particularly effective. mdpi.comnih.gov This method utilizes the ability of polar molecules to absorb microwave energy, leading to rapid and uniform heating of the reaction mixture.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Hypothetical Pyridine Alkylation

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Several hours | 5-15 minutes |

| Yield | Moderate to Good (e.g., 60-80%) | Good to Excellent (e.g., 85-95%) |

| Energy Consumption | High | Low |

| Temperature Control | Less precise | Highly precise |

Note: The data in this table is illustrative and based on general findings for similar reactions reported in the literature. nih.gov

The advantages of employing microwave-assisted synthesis extend to the preparation of various heterocyclic compounds, suggesting its high potential for the efficient production of this compound and its derivatives. mdpi.combeilstein-journals.orgnih.gov

Phase-Transfer Catalysis in Synthesis

Phase-transfer catalysis (PTC) is a valuable synthetic methodology that facilitates the reaction between reactants located in different immiscible phases, typically a solid-liquid or liquid-liquid system. crdeepjournal.orgtheaic.org This technique is particularly useful for the alkylation of carbanions, a key step in one of the potential synthetic routes to this compound. crdeepjournal.org

In the context of synthesizing this compound, PTC could be employed in the reaction between 2-methylpyridine (picoline) and 4-bromobenzyl bromide. The 2-methylpyridine would be deprotonated by a strong base in an aqueous phase to form the picolyl anion. The phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, then transports the anion into the organic phase containing the 4-bromobenzyl bromide, where the alkylation reaction occurs. core.ac.uk

Table 2: Common Phase-Transfer Catalysts and Their Applications

| Catalyst | Catalyst Type | Typical Applications |

| Tetrabutylammonium bromide (TBAB) | Quaternary Ammonium Salt | Alkylation, Substitution Reactions theaic.org |

| Benzyltriethylammonium chloride (TEBAC) | Quaternary Ammonium Salt | Alkylation, Oxidation |

| 18-Crown-6 | Crown Ether | N-alkylation of heterocyclic compounds researchgate.net |

The use of PTC offers several advantages, including milder reaction conditions, the use of inexpensive and environmentally benign solvents like water, and enhanced reaction rates. theaic.org Furthermore, it can lead to high selectivity, for instance, promoting mono-alkylation over di-alkylation. crdeepjournal.org

Chemo- and Regioselective Synthesis of this compound Precursors

The chemo- and regioselectivity in the synthesis of precursors are critical for the efficient production of the target molecule, this compound. The primary precursors are typically a substituted pyridine and a bromobenzyl derivative.

For the pyridine precursor, achieving the desired substitution pattern is paramount. For example, if starting from a pre-functionalized pyridine ring, directing a subsequent reaction to the correct position is a key challenge. Various strategies have been developed for the regioselective functionalization of pyridine rings, including the use of directing groups and specific reaction conditions.

In the synthesis of substituted quinazolinones, a related heterocyclic system, regioselectivity has been achieved by careful selection of catalysts and reaction conditions. For instance, the reaction of methyl anthranilates with N-arylcyanamides can yield different regioisomers depending on whether a Brønsted acid (p-TsOH) or a Lewis acid precursor (TMSCl) is used. nih.gov Similar principles of controlling reaction pathways can be applied to the synthesis of specifically substituted pyridine precursors for this compound.

Donor-acceptor cyclopropanes have also been utilized as versatile precursors for the synthesis of complex heterocyclic molecules, demonstrating high levels of stereoselectivity in their reactions. mdpi.com The principles of controlling reactivity and selectivity in these systems could inform the design of synthetic routes to complex pyridine precursors.

The synthesis of 2,4-diaryl benzofuro[3,2-b]pyridine derivatives also highlights the importance of regioselective precursor synthesis to obtain the desired final compounds. researchgate.net The careful construction of the heterocyclic core with specific aryl groups at defined positions is a central aspect of the synthetic strategy.

By employing advanced synthetic methods that allow for precise control over chemical reactions, the synthesis of this compound and its precursors can be optimized for both efficiency and selectivity.

Reactivity and Diverse Chemical Transformations of 2 4 Bromobenzyl Pyridine

Reactivity of the Pyridine (B92270) Nucleus

The pyridine ring in 2-(4-Bromobenzyl)pyridine is an electron-deficient aromatic system, which significantly influences its reactivity.

Electrophilic and Nucleophilic Aromatic Substitution on Pyridine

Electrophilic Aromatic Substitution: The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. quimicaorganica.orgyoutube.com This deactivation means that harsh reaction conditions are often required. quimicaorganica.org Substitution typically occurs at the 3- and 5-positions, as the intermediates formed by attack at these positions are more stable. quimicaorganica.org Common electrophilic substitution reactions include:

Nitration: Requires aggressive conditions and often results in low yields. youtube.com

Sulfonation: Also necessitates high temperatures. youtube.com

Halogenation: Can be achieved, but with modest yields. youtube.com

Friedel-Crafts Reactions: Alkylation and acylation are generally not feasible as the Lewis acid catalysts react with the nitrogen atom. quimicaorganica.org

Nucleophilic Aromatic Substitution: In contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgyoutube.com This reactivity is enhanced at the 2- and 4-positions (ortho and para to the nitrogen), as the negative charge in the resulting intermediate (a Meisenheimer complex) can be effectively delocalized onto the electronegative nitrogen atom. wikipedia.orgstackexchange.comechemi.com The presence of a good leaving group is necessary for the reaction to proceed. While the bromine atom on the benzyl (B1604629) group is not directly on the pyridine ring, if there were a leaving group at the 2- or 4-position of the pyridine ring itself, it would be susceptible to displacement by nucleophiles.

N-Functionalization (e.g., N-Alkylation, N-Oxidation)

The lone pair of electrons on the nitrogen atom of the pyridine ring makes it a nucleophile and a base, allowing for various N-functionalization reactions.

N-Alkylation: The pyridine nitrogen can readily react with alkyl halides to form pyridinium (B92312) salts. quimicaorganica.org For instance, the reaction with primary or secondary alkyl halides proceeds via nucleophilic attack of the nitrogen on the electrophilic carbon of the halide. quimicaorganica.org This process is fundamental for activating the pyridine ring for further transformations.

N-Oxidation: Pyridine can be oxidized to pyridine N-oxide using oxidizing agents like hydrogen peroxide in glacial acetic acid or peroxy acids. scripps.eduyoutube.comarkat-usa.org The resulting N-oxide exhibits modified reactivity compared to the parent pyridine. The N-oxide is more reactive towards both electrophiles and nucleophiles. scripps.edu The oxygen atom can be attacked by electrophiles, which is then followed by nucleophilic attack at the 2- or 4-position. scripps.edu This activation strategy is useful for introducing substituents that are otherwise difficult to incorporate.

Pyridine Activation Strategies for Carbon-Carbon Bond Formation

Activating the pyridine ring is crucial for many carbon-carbon bond-forming reactions. uiowa.eduuiowa.edu Several strategies have been developed to overcome the inherent low reactivity of the pyridine ring.

One common approach involves the formation of N-activated pyridinium salts. For example, N-alkylation or N-acylation makes the pyridine ring more electrophilic and susceptible to nucleophilic attack, facilitating C-C bond formation. uiowa.edu Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, can be employed with appropriately functionalized pyridine derivatives. beilstein-journals.org

Another strategy is the use of pyridine N-oxides. The N-oxide can be activated with reagents like triflic anhydride (B1165640) (Tf2O), making the pyridine ring highly reactive towards nucleophiles, including indoles, for C-C bond formation. researchgate.net Furthermore, transition-metal catalysis, including palladium, rhodium, and rare-earth metals, has been used to achieve C-H functionalization of pyridines for C-C bond formation. beilstein-journals.org These methods can offer high regioselectivity under mild conditions. nih.gov For instance, copper-catalyzed dearomatization allows for C-C bond formation directly on the pyridine ring without pre-activation. nih.gov

Transformations at the Methylene (B1212753) Bridge

The methylene bridge in this compound is a site of significant reactivity, primarily due to its benzylic position.

C-H Activation Methodologies

Direct functionalization of the C-H bonds at the methylene bridge is an atom-economical approach to introduce new functional groups. nih.gov Transition-metal catalysis is a powerful tool for this purpose. mdpi.com Catalytic systems can selectively activate the benzylic C-H bonds, allowing for the formation of new C-C or C-heteroatom bonds. These methods often involve the use of directing groups to control the regioselectivity of the reaction. For example, pyridine-based directing templates can be used to precisely deliver a catalyst to a specific C-H bond. nih.gov Metal-organic frameworks have also been shown to catalyze C-H activation under mild conditions. acs.org

Radical Reactions at the Benzyl Position

The benzylic position is particularly susceptible to radical reactions because the resulting benzylic radical is stabilized by resonance with the adjacent aromatic ring. libretexts.orglibretexts.org

A common reaction is free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like peroxide or light. libretexts.orgyoutube.com This reaction selectively introduces a bromine atom at the benzylic carbon. The mechanism involves the abstraction of a benzylic hydrogen to form a resonance-stabilized benzylic radical, which then reacts with bromine. libretexts.orglibretexts.org

These benzylic bromides are versatile intermediates that can undergo various nucleophilic substitution reactions, further expanding the synthetic utility of this compound. youtube.comkhanacademy.org Radical cyclization reactions starting from bromo-substituted precursors are also a known method for forming new ring systems. beilstein-journals.org

Reactivity of the Aryl Bromide Moiety

The bromine atom on the phenyl ring of this compound is a key functional group that enables a variety of transformations, primarily through cross-coupling reactions and nucleophilic aromatic substitution.

Further Cross-Coupling Reactions for Aryl Derivatization

The carbon-bromine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in medicinal chemistry and materials science for the synthesis of complex organic molecules.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl structures by coupling the aryl bromide with an organoboron reagent, such as an arylboronic acid. While specific examples for this compound are not extensively documented in readily available literature, the reactivity of similar bromopyridine derivatives is well-established. For instance, 2-bromopyridine (B144113) readily undergoes Suzuki-Miyaura coupling with various arylboronic acids to produce 2-arylpyridines. google.comarkat-usa.org The reaction is typically catalyzed by a palladium complex, such as Pd(OAc)2 or Pd(dppf)Cl2, in the presence of a base like Na3PO4. nih.gov The general conditions for such transformations suggest that this compound would be a suitable substrate for creating a diverse library of 2-(4'-arylbenzyl)pyridine derivatives. The synthesis of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine and its subsequent Suzuki coupling reactions further illustrate the utility of such bromo-functionalized precursors in building complex pyridine-containing systems. arkat-usa.org

Heck Reaction: The Heck reaction allows for the arylation of alkenes. nih.govresearchgate.net In this transformation, the aryl bromide moiety of a molecule like this compound can be coupled with an alkene in the presence of a palladium catalyst and a base. This reaction typically leads to the formation of a new carbon-carbon bond at the less substituted carbon of the alkene, often with high stereoselectivity for the E-isomer. rsc.org While direct examples with this compound are scarce, the general applicability of the Heck reaction to aryl bromides suggests its potential for synthesizing 2-(4-alkenylbenzyl)pyridine derivatives.

Sonogashira Coupling: To introduce an alkyne functionality, the Sonogashira coupling is employed. This reaction couples the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. mdpi.com This method is highly efficient for creating arylalkynes. The reaction of various bromopyridines with terminal alkynes has been reported to proceed in good to excellent yields, indicating that this compound would likely be a viable substrate for the synthesis of 2-(4-alkynylbenzyl)pyridines. rsc.orgscirp.org

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of carbon-nitrogen bonds, coupling aryl halides with a wide range of amines. chemspider.comnih.gov The reaction is catalyzed by a palladium complex with specialized phosphine (B1218219) ligands. The amination of 2-bromopyridines has been successfully demonstrated with various amines, including volatile ones, to produce the corresponding aminopyridines. nih.govresearchgate.net This suggests that this compound can be readily converted to a variety of 2-(4-(aminobenzyl))pyridine derivatives, which are valuable intermediates in drug discovery.

| Cross-Coupling Reaction | Coupling Partner | Product Type | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | 2-(4'-Arylbenzyl)pyridine | Pd(OAc)2, Pd(dppf)Cl2 / Base |

| Heck | Alkene | 2-(4-Alkenylbenzyl)pyridine | Pd(OAc)2 / Base |

| Sonogashira | Terminal alkyne | 2-(4-Alkynylbenzyl)pyridine | Pd catalyst, Cu(I) co-catalyst / Base |

| Buchwald-Hartwig | Amine | 2-(4-(Aminobenzyl))pyridine | Pd catalyst, phosphine ligand / Base |

Nucleophilic Aromatic Substitution on the Bromophenyl Ring (SNAr)

While the pyridine ring itself is activated towards nucleophilic attack, particularly at the 2- and 4-positions, the bromophenyl ring of this compound is generally less reactive towards traditional SNAr reactions unless activated by strong electron-withdrawing groups. nih.govresearchgate.net However, in specific molecular contexts, nucleophilic displacement of the bromide can occur.

In a study on 2-(4-bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidines, the chloro precursor was reacted with various substituted amines to afford the target compounds via nucleophilic substitution. nih.gov Although this example involves a different leaving group (chloride) on a pyrimidine (B1678525) ring, it highlights that the 2-(4-bromobenzyl) moiety can be incorporated into heterocyclic systems that undergo nucleophilic substitution at other positions. The reactivity of the bromophenyl ring itself in SNAr reactions would generally require harsh conditions or the presence of activating groups, which are absent in the parent this compound molecule.

| Nucleophile | Product Type | Conditions |

|---|---|---|

| Various Amines | 4-Amino substituted 2-(4-bromobenzyl)-5,6,7,8-tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidines | Microwave irradiation, DMF |

Cascade and Tandem Reactions Involving this compound

Cascade reactions, also known as tandem or domino reactions, are powerful synthetic strategies where multiple bond-forming events occur in a single pot without the isolation of intermediates, leading to a rapid increase in molecular complexity. nih.gov The reactive handles on this compound make it a potential substrate for initiating such sequences.

For instance, a palladium-catalyzed process could begin with a cross-coupling reaction at the aryl bromide site, followed by an intramolecular cyclization involving the pyridine ring or the benzylic position. A multi-component reaction strategy has been developed for the synthesis of alkynyl/alkenyl-substituted pyridine derivatives, which involves a heterocyclization followed by a Pd-mediated Sonogashira or Heck coupling in one pot. rsc.org While this example builds the pyridine ring itself, it demonstrates the principle of combining different reaction types in a single process.

A tandem Heck-Heck cascade reaction has been utilized to construct polycyclic frameworks. researchgate.net Although a direct application to this compound is not explicitly reported, one could envision a scenario where an initial intermolecular Heck reaction at the aryl bromide is followed by an intramolecular cyclization, provided a suitable tethered alkene is present in the coupling partner. The development of tandem Suzuki polymerization/Heck cyclization reactions further underscores the potential for creating complex, ladder-type polymers from precursors containing both aryl halide and vinyl functionalities.

| Reaction Sequence | Key Transformations | Potential Product Scaffolds |

|---|---|---|

| Tandem Heck-Cyclization | Intermolecular Heck reaction followed by intramolecular cyclization | Fused heterocyclic systems |

| MCR-Cross-Coupling | Multi-component reaction to form a substituted pyridine followed by Sonogashira/Heck coupling | Highly functionalized pyridine derivatives |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-(4-Bromobenzyl)pyridine and its Derivatives

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

The ¹H NMR spectrum of this compound provides detailed information about the number, environment, and connectivity of protons in the molecule. In a typical deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum exhibits distinct signals for the pyridine (B92270) ring, the methylene (B1212753) bridge, and the 4-bromophenyl ring protons.

The proton adjacent to the nitrogen on the pyridine ring (H-6) is the most deshielded due to the inductive effect of the nitrogen atom, appearing as a doublet in the downfield region. The other pyridine protons appear as multiplets in their characteristic aromatic regions. The methylene bridge protons (CH₂) typically resonate as a singlet, as they lack adjacent protons to couple with. The protons on the 4-bromophenyl ring exhibit a classic AA'BB' system, appearing as two distinct doublets due to their symmetry.

While specific experimental data for this compound is not widely published, the expected chemical shifts can be accurately inferred from closely related analogs like 2-(4-Chlorobenzyl)pyridine. rsc.org

Table 1: Expected ¹H NMR Spectral Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine H-6 | ~8.5 | Doublet (d) |

| Pyridine H-4 | ~7.6 | Triplet of doublets (td) |

| Pyridine H-3, H-5 | ~7.1-7.2 | Multiplet (m) |

| Bromophenyl H-2', H-6' | ~7.4 | Doublet (d) |

| Bromophenyl H-3', H-5' | ~7.1 | Doublet (d) |

| Methylene CH₂ | ~4.1 | Singlet (s) |

Note: Data are estimated based on analogous compounds like 2-(4-Chlorobenzyl)pyridine. rsc.org

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The carbon atoms of the pyridine ring show characteristic shifts, with the carbon adjacent to the nitrogen (C-2) being significantly deshielded. The carbon atom bonded to the bromine (C-4') in the phenyl ring also has a distinct chemical shift.

Analysis of related compounds, such as 2-(4-Chlorobenzyl)pyridine and 2,6-Bis(4-bromophenyl)-4-phenylpyridine, allows for a reliable estimation of the ¹³C chemical shifts for this compound. rsc.orgrsc.org The methylene carbon provides a key signal in the aliphatic region of the spectrum.

Table 2: Expected ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Pyridine C-2 | ~160 |

| Pyridine C-6 | ~149 |

| Pyridine C-4 | ~136 |

| Pyridine C-3 | ~123 |

| Pyridine C-5 | ~121 |

| Bromophenyl C-1' | ~138 |

| Bromophenyl C-4' (C-Br) | ~121 |

| Bromophenyl C-2', C-6' | ~131 |

| Bromophenyl C-3', C-5' | ~130 |

| Methylene CH₂ | ~44 |

Note: Data are estimated based on analogous compounds. rsc.orgrsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays several characteristic absorption bands.

Key absorptions include C-H stretching vibrations for the aromatic rings (typically above 3000 cm⁻¹) and the aliphatic methylene bridge (around 2920 cm⁻¹). rsc.org The fingerprint region contains stretches for C=C and C=N bonds of the aromatic pyridine and phenyl rings (approximately 1400-1600 cm⁻¹). bibliomed.org A band corresponding to the C-Br stretch is also expected at lower frequencies, typically in the range of 500-600 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound Derivatives

| Vibrational Mode | Expected Frequency (cm⁻¹) | Reference |

| Aromatic C-H Stretch | 3055-3011 | rsc.org |

| Aliphatic C-H Stretch | ~2920 | rsc.org |

| C=N, C=C Ring Stretch | 1588-1663 | rsc.org |

| C-Br Stretch | ~858 | arabjchem.org |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum is characterized by the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a distinctive molecular ion peak (M⁺) and a second peak (M⁺+2) of almost equal intensity. bibliomed.orgjcsp.org.pk

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the unambiguous determination of the molecular formula. The calculated exact mass for the protonated molecule [C₁₂H₁₁BrN]⁺ can be confirmed with high precision. rsc.orgbeilstein-journals.org Fragmentation patterns typically involve the cleavage of the benzyl-pyridine bond, leading to fragments corresponding to the pyridinylmethyl cation and the bromobenzyl cation.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | Description | Expected m/z | Reference |

| [M]⁺ | Molecular ion (with ⁷⁹Br) | 247 | beilstein-journals.org |

| [M+2]⁺ | Molecular ion (with ⁸¹Br) | 249 | beilstein-journals.org |

| [M-Br]⁺ | Loss of Bromine atom | 168 | |

| [C₇H₆Br]⁺ | Bromobenzyl fragment | 169/171 | |

| [C₆H₆N]⁺ | Pyridinylmethyl fragment | 92 |

X-ray Crystallography of this compound and Related Structures

Table 5: Typical X-ray Crystallography Data Parameters

| Parameter | Description |

| Crystal System | The crystal lattice system (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell. |

| Bond Lengths (Å) | The distances between bonded atoms. |

| Bond Angles (°) | The angles between adjacent bonds. |

| Dihedral Angles (°) | The twist angle between two planes of atoms. |

Compound Names

Analysis of Conformational Features

The conformation of this compound is characterized by the relative orientation of its two aromatic rings: the pyridine ring and the 4-bromophenyl ring. These rings are connected by a methylene bridge (-CH₂-). The flexibility of this bridge allows for a range of conformations, primarily defined by the torsion angles around the C-C and C-N bonds.

In related structures, the two rings are not coplanar. For instance, in a zinc(II) complex containing a similar imino-pyridine ligand, the dihedral angle between the pyridine and benzene (B151609) rings was found to be 15.15 (13)°. acs.org In another related compound, 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile, the pyridine ring makes a dihedral angle of 65.8 (2)° with the bromophenyl ring. nih.gov This significant twist between the rings is a common feature, driven by the steric hindrance between the ortho-protons of the two rings.

The conformation is a balance between steric repulsion and electronic effects. The molecule will adopt a conformation that minimizes these steric clashes while allowing for favorable electronic interactions. The exact dihedral angle in solid-state this compound would be influenced by the crystal packing forces.

Table 1: Key Conformational Features of Related Compounds

| Compound | Dihedral Angle between Pyridine and Phenyl Rings | Reference |

|---|---|---|

| {2-[(4-Bromophenyl)iminomethyl]pyridine-κ² N,N′}diiodidozinc(II) | 15.15 (13)° | acs.org |

Intermolecular Interactions and Crystal Packing Motifs

Halogen Bonding: The bromine atom on the phenyl ring is a potential halogen bond donor. It can interact with electron-rich atoms, such as the nitrogen atom of the pyridine ring of a neighboring molecule (C-Br···N). In a study of 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, Br···H and Br···Br contacts were noted as significant contributors to the crystal packing. nih.gov

π-π Stacking: The aromatic nature of both the pyridine and bromophenyl rings suggests the presence of π-π stacking interactions. These can occur in either a parallel-displaced or a T-shaped (edge-to-face) arrangement. In a related terpyridine complex, π-π stacking involving the bromophenyl ring was observed. nih.gov

C-H···π Interactions: The hydrogen atoms of the methylene bridge and the aromatic rings can act as weak hydrogen bond donors, interacting with the electron clouds of the aromatic rings of adjacent molecules.

Hirshfeld surface analysis of similar molecules has quantified the contributions of different intermolecular contacts. For example, in 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile, H···H (36.2%), C···H/H···C (21.6%), N···H/H···N (12.2%), and Br···H/H···Br (10.8%) were the most significant interactions. nih.gov A similar distribution of contacts would be expected for this compound.

Table 2: Expected Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor |

|---|---|---|

| Halogen Bonding | C-Br | N (pyridine) |

| π-π Stacking | Pyridine ring, Bromophenyl ring | Pyridine ring, Bromophenyl ring |

| C-H···π | C-H (methylene, aromatic) | π-system of aromatic rings |

Disorder and Twinning Analysis in Crystallography

While specific crystallographic data for this compound is not publicly available, the potential for disorder and twinning can be inferred from the analysis of similar structures.

Disorder in a crystal structure refers to a situation where a molecule or a part of it occupies multiple positions or orientations within the crystal lattice. For a molecule like this compound, conformational flexibility could lead to disorder. The two aromatic rings might adopt slightly different orientations in different unit cells, leading to a disordered model when averaging over the entire crystal. In a study of an iron(II) complex, whole-ligand disorder was observed, indicating the flexibility of such molecular systems. sigmaaldrich.com

Twinning is a phenomenon where two or more individual crystals are intergrown in a symmetrical manner. The presence of high symmetry in the crystal lattice or issues during crystal growth can lead to twinning. While there is no specific report of twinning for this compound, it is a possibility that crystallographers would investigate during structure determination. For instance, in the refinement of the crystal structure of 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, certain reflections were omitted due to poor agreement, which can sometimes be an indication of minor twinning or other crystal imperfections. nih.gov

The complexity of the crystal structure of pyridine itself, which has four molecules in the asymmetric unit, highlights that even seemingly simple aromatic molecules can exhibit complex crystallographic features. uzh.ch

Computational Chemistry and Theoretical Investigations of 2 4 Bromobenzyl Pyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of many-body systems. researchgate.net It is widely employed to investigate the properties of molecules like 2-(4-Bromobenzyl)pyridine due to its favorable balance of accuracy and computational cost.

The first step in most quantum chemical studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process systematically alters the molecular geometry to find the configuration with the minimum energy on the potential energy surface. wayne.edu For this compound, calculations are typically performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), which provides a robust description of electron correlation and polarization. researchgate.net

| Parameter | Description | Typical Calculated Value |

| C-N-C | Bond angle within the pyridine (B92270) ring | ~117° |

| C-C-Br | Bond angle in the bromophenyl ring | ~120° |

| C-CH₂-C | Angle of the methylene (B1212753) bridge | ~113° |

| Ring-CH₂-Ring | Dihedral angle between the two rings | Variable, dependent on crystal packing or solvent |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity and electronic properties. ossila.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ossila.comwuxibiology.com

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.netajchem-a.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized. This gap is also directly related to the lowest energy electronic excitation possible in the molecule. ossila.com For this compound, the HOMO is expected to be localized primarily on the more electron-rich bromophenyl ring, while the LUMO would be concentrated on the electron-deficient pyridine ring.

Table 2: Calculated Frontier Orbital Energies Note: These values are illustrative and based on typical DFT calculation results for related aromatic heterocyclic compounds.

| Parameter | Description | Representative Energy Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 5.3 eV |

DFT calculations are a powerful tool for predicting and interpreting spectroscopic data. Theoretical vibrational (infrared) spectra can be computed by calculating the second derivatives of the energy with respect to atomic displacements. This yields a set of vibrational frequencies and their corresponding intensities, which can be compared with experimental FT-IR spectra to assign specific peaks to molecular motions like bond stretching and bending. nih.gov

Similarly, electronic absorption spectra (UV-Vis) can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. researchgate.net The results provide the maximum absorption wavelengths (λmax) and oscillator strengths, which correspond to the positions and intensities of peaks in a UV-Vis spectrum. nih.gov These theoretical spectra are invaluable for identifying the compound and understanding its electronic transitions.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. nih.gov Important indices include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2. nih.gov

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the energy stabilization when the molecule accepts electrons from the environment. It is calculated as χ² / (2η). nih.gov

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.net It is used to predict sites for electrophilic and nucleophilic attack. researchgate.net Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.gov For this compound, the MEP map would show a significant negative potential around the nitrogen atom of the pyridine ring, identifying it as a primary site for protonation or coordination.

Hirshfeld Surface Analysis and Energy Framework Studies for Intermolecular Interactions

In the solid state, the properties of a material are governed by how molecules pack together, which is dictated by intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal lattice. nih.govmdpi.com The Hirshfeld surface is a 3D map of the space a molecule occupies in a crystal, colored according to the types and closeness of intermolecular contacts. mdpi.com This analysis can be summarized in 2D fingerprint plots, which provide a quantitative breakdown of each type of interaction (e.g., H···H, C···H, and halogen bonds involving the bromine atom). nih.gov

Building on this, energy framework analysis calculates the interaction energies between a central molecule and its neighbors. mdpi.comresearchgate.net This method computes the electrostatic, dispersion, polarization, and repulsion components of the interaction energy for molecular pairs. The results are visualized as cylinders connecting the centroids of interacting molecules, where the thickness of the cylinder is proportional to the strength of the interaction. mdpi.com This provides a clear and quantitative picture of the crystal's energetic landscape, highlighting the dominant forces responsible for the stability of the crystal structure.

Computational Modeling of Reaction Mechanisms

Computational chemistry provides a powerful lens through which the intricate mechanisms of chemical reactions involving this compound can be elucidated. By employing theoretical models, particularly Density Functional Theory (DFT), researchers can map out reaction pathways, characterize transition states, and determine the energetic feasibility of various transformations. This section delves into the computational modeling of key reaction mechanisms for this compound, with a focus on the well-established Suzuki-Miyaura cross-coupling reaction and N-oxidation.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. For this compound, this reaction is pivotal for functionalizing the brominated aromatic ring. The catalytic cycle, typically mediated by a palladium catalyst, has been extensively studied through computational methods, providing deep insights into each elementary step. While direct computational studies on this compound are not extensively documented in the public domain, a comprehensive understanding can be constructed by analogy to closely related and well-studied systems, such as the coupling of bromobenzene (B47551).

The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through three primary stages: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl halide, in this case, the bromophenyl moiety of this compound, to a low-valent palladium(0) complex. Computational studies on similar substrates, like bromobenzene, using a Pd-H-Beta zeolite catalyst, have shown this step to be exothermic. nih.gov In this process, the C-Br bond is broken, and new Pd-C and Pd-Br bonds are formed. DFT calculations have been instrumental in characterizing the transition state for this step, revealing a relatively low activation energy. For the reaction of bromobenzene on a Pd₄–H-Beta catalyst, the calculated activation energy for oxidative addition is a mere 2.6 kcal/mol, indicating a kinetically facile process. nih.gov The geometry of the transition state involves an elongation of the C-Br bond as the palladium atom inserts itself. nih.gov

Transmetalation: Following oxidative addition, the transmetalation step occurs, where the organic group from the organoboron reagent is transferred to the palladium(II) center, displacing the halide. The role of the base is crucial in this stage, as it activates the organoboronic acid to form a more nucleophilic borate (B1201080) species. acs.org Computational models have evaluated different mechanistic proposals for the involvement of the base. acs.org The prevailing mechanism suggested by DFT calculations involves the initial reaction of the base with the organoboronic acid. acs.org This step is often found to be the rate-determining step of the entire catalytic cycle. For the coupling of bromobenzene with phenylboronic acid, the activation energy for the transmetalation step, involving the breaking of the C-B bond, has been calculated to be significantly higher, at approximately 36.8 kcal/mol. nih.gov

Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic fragments on the palladium(II) center couple and are expelled as the final biaryl product. This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. The activation energy for this step is generally moderate. In the computational model of bromobenzene coupling, the activation energy for reductive elimination was calculated to be around 17.7 kcal/mol. nih.gov

The following table summarizes the calculated activation energies for a model Suzuki-Miyaura cross-coupling reaction of bromobenzene, which serves as a reasonable analogue for the reactivity of the 4-bromophenyl group in this compound.

| Reaction Step | Catalyst System | Model Substrate | Calculated Activation Energy (kcal/mol) |

| Oxidative Addition | Pd₄–H-Beta | Bromobenzene | 2.6 nih.gov |

| Transmetalation | Pd₄–H-Beta | Phenylboronic Acid | 36.8 nih.gov |

| Reductive Elimination | Pd₄–H-Beta | Biphenyl Formation | 17.7 nih.gov |

It is important to note that the electronic nature of the pyridine ring in this compound can influence the reaction energetics. The nitrogen atom can coordinate to the palladium center, potentially affecting the stability of intermediates and the height of activation barriers. However, the general mechanistic pathway and the relative energy differences between the steps are expected to be comparable.

Another significant reaction for this compound is the oxidation of the pyridine nitrogen to form the corresponding N-oxide. This transformation can alter the electronic properties and reactivity of the molecule. Computational studies have explored the mechanisms of pyridine N-oxidation using various oxidizing agents. For instance, the use of hydrogen peroxide in the presence of maleic anhydride (B1165640) derivatives as catalysts has been investigated. nih.gov The catalytic cycle involves the formation of a more reactive peracid intermediate from the anhydride and hydrogen peroxide. nih.gov This peracid then transfers an oxygen atom to the nitrogen of the pyridine ring. DFT calculations can be employed to model the transition state of this oxygen transfer step, providing insights into the reaction's feasibility and the role of substituents on the pyridine ring. Generally, pyridines with electron-donating groups exhibit higher reactivity towards N-oxidation. nih.gov

Applications of 2 4 Bromobenzyl Pyridine in Advanced Chemical Fields

As a Key Intermediate in Organic Synthesis and Heterocycle Construction

The reactivity of the bromine atom and the pyridine (B92270) nitrogen in 2-(4-Bromobenzyl)pyridine makes it a valuable intermediate in the synthesis of more complex molecules. Its utility spans from the creation of diverse pyridine derivatives to the construction of fused heterocyclic systems.

Precursor for Structurally Diverse Pyridine Derivatives

This compound serves as a fundamental building block for a variety of pyridine derivatives. The bromine atom on the benzyl (B1604629) ring is particularly amenable to a range of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of new carbon-carbon bonds. This enables the introduction of various aryl, heteroaryl, or alkyl groups at the 4-position of the benzyl moiety, leading to a vast library of structurally diverse compounds.

Furthermore, the pyridine nitrogen can be involved in reactions such as N-oxidation or quaternization, further expanding the accessible chemical space. These transformations are crucial in medicinal chemistry for tuning the electronic and steric properties of molecules to optimize their biological activity. researchgate.net

Building Block for Complex Polycyclic Systems (e.g., Imidazopyridines, Pyrazolopyridines)

The structural framework of this compound is also instrumental in the synthesis of fused heterocyclic systems, which are prevalent in many biologically active compounds. For instance, it can be a key starting material for the construction of imidazopyridines and pyrazolopyridines.

The synthesis of pyrazolo[3,4-b]pyridine derivatives, a scaffold with known therapeutic applications, often involves multi-component reactions where a substituted pyridine moiety is crucial. acs.orgmdpi.com While direct use of this compound in these specific multi-component reactions is not explicitly detailed in the provided search results, its role as a precursor to more functionalized pyridine building blocks is implied. The development of novel synthetic routes to such polycyclic systems is an active area of research, with methods like cascade cyclization reactions being employed to build these complex frameworks efficiently. nih.gov

| Polycyclic System | Synthetic Approach | Significance |

| Imidazopyridines | Introduction of a 1-benzyl-1H-pyrazol-4-yl moiety at the C7 position of the imidazo[4,5-b]pyridine scaffold. nih.gov | Kinase inhibition, potential anticancer agents. nih.gov |

| Pyrazolopyridines | Four-component bicyclization approaches and cascade 6-endo-dig cyclization reactions. acs.orgnih.gov | Antienteroviral, antimalarial, anticancer, and kinase inhibitor activities. nih.gov |

Ligand Design and Coordination Chemistry

The pyridine nitrogen in this compound possesses a lone pair of electrons, making it an effective ligand for coordinating with metal ions. This property is extensively utilized in the field of coordination chemistry to design and synthesize novel metal complexes with specific catalytic or material properties. wikipedia.org

Catalytic Applications of Derived Metal Complexes

Metal complexes derived from pyridine-containing ligands have demonstrated significant catalytic activity in a range of organic transformations. unimi.itcnr.itresearchgate.net These include oxidation reactions, C-C coupling reactions, and hydrogenation reactions. researchgate.nettcu.edu The electronic and steric properties of the pyridine ligand can be fine-tuned to modulate the reactivity and selectivity of the metal catalyst. tcu.edu For example, iron complexes with pyridine-based pincer ligands have been shown to be effective catalysts for various transformations. researchgate.net While specific catalytic applications of complexes derived directly from this compound are not highlighted in the search results, the broader class of pyridine-containing metal complexes showcases the potential of this compound in the development of novel catalysts.

| Catalytic Reaction | Metal Complex Type | Potential Application |

| Oxidative Coupling | Copper(I) complexes with macrocyclic pyridine ligands. unimi.it | Synthesis of polymers and fine chemicals. unimi.it |

| Suzuki-Miyaura Reaction | Iron(II) complexes with pyridine-containing macrocyclic ligands. unimi.it | Formation of C-C bonds in the synthesis of complex organic molecules. unimi.it |

| Hydrogenation | Iron pincer complexes with pyridine-based ligands. researchgate.net | Reduction of unsaturated compounds. researchgate.net |

Integration into Advanced Materials

The unique combination of a polar pyridine ring and a functionalizable bromobenzyl group makes this compound a candidate for integration into advanced materials. Pyridine-containing polymers and coordination polymers are known to exhibit interesting properties, such as luminescence and tunable electronic behavior.

While the direct incorporation of this compound into specific materials is not explicitly documented in the provided results, its potential is evident. The bromo-functional group allows for post-polymerization modification, enabling the introduction of various functionalities onto a polymer backbone. Furthermore, its ability to act as a ligand in coordination polymers opens up possibilities for creating materials with tailored structural and functional properties. rsc.org The development of such materials could have applications in areas like sensors, organic electronics, and catalysis.

Optoelectronic Materials (e.g., Organic Light-Emitting Diodes (OLEDs), Organic Semiconductors)

The pyridine motif is a critical component in the design of advanced optoelectronic materials due to its inherent electron-deficient nature, which facilitates electron transport. While this compound itself is not typically the final, active material, it serves as a crucial precursor for constructing larger, high-performance organic molecules used in devices like Organic Light-Emitting Diodes (OLEDs) and as organic semiconductors.

Detailed Research Findings: Research into materials for OLEDs has shown that pyridine-containing compounds are central to developing efficient emitters, particularly for challenging blue and sky-blue light. For instance, derivatives of pyridine-3,5-dicarbonitrile (B74902) have been synthesized and shown to be effective as Thermally Activated Delayed Fluorescence (TADF) emitters. nih.gov These complex molecules often start from simpler brominated precursors, such as 4-bromobenzaldehyde, which undergoes several steps to build the final intricate structure. nih.gov The bromo-functionality is essential for synthetic accessibility via reactions like Suzuki or Sonogashira coupling, which are standard methods for creating the carbon-carbon bonds necessary for extended π-conjugated systems. nih.gov

Similarly, fluorene (B118485) hybrids incorporating pyridine units have been developed as electron transport materials to enhance the efficiency of OLEDs. rsc.org In one study, blending a poly-phenylenevinylene derivative (MEH-PPV) with a fluorene-pyridine hybrid significantly improved the external quantum efficiency (EQE) of the device compared to the pure polymer. rsc.org A device using a blend with 70% of the pyridine-based additive achieved an EQE of 0.5% and a luminous efficiency of 0.93 cd A⁻¹ at a luminance of 100 cd m⁻². rsc.org Another example involves pyrenylpyridine derivatives, where a compound named 2,4,6-tri(1-pyrenyl)pyridine (2,4,6-TPP) was used as the emissive layer in a non-doped OLED. This device produced sky-blue electroluminescence and reached a maximum EQE of 6.0%. nih.gov

These examples underscore the principle that the this compound scaffold is a highly valuable building block. The bromine atom provides a reactive handle for chemists to attach other functional groups or to integrate the molecule into a larger conjugated framework, while the pyridine ring contributes to the essential electron-transporting properties of the final material.

Table 1: Performance of Pyridine-Based Organic Light-Emitting Diodes (OLEDs)

| Emissive/Transport Material | Device Structure | Max. External Quantum Efficiency (EQE) | Color/Coordinates | Source(s) |

|---|---|---|---|---|

| 2,4,6-tri(1-pyrenyl)pyridine (2,4,6-TPP) | Non-doped emissive layer | 6.0 ± 1.2% | Sky-blue (CIE: 0.18, 0.34) | nih.gov |

| MEH-PPV:Pyridine-fluorene hybrid (7) | Blended layer (30:70 wt%) | 0.5% | - | rsc.org |

Supramolecular Architectures and Assemblies

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. In this field, this compound is a compelling building block for creating sophisticated supramolecular architectures. The formation of these assemblies is driven by a combination of metal-ligand coordination and other intermolecular forces.

Detailed Research Findings: Pyridine-based ligands are cornerstones in the construction of supramolecular structures. nih.gov The nitrogen atom in the pyridine ring acts as an excellent donor for coordinating with transition metal ions, while the aromatic rings provide surfaces for π-π stacking interactions. These interactions guide the self-assembly of molecules into discrete and predictable larger structures, such as cages, boxes, or extended networks. nih.govconicet.gov.ar

The structure of this compound is ideally suited for this purpose. The pyridine unit can bind to a metal center, and the connected bromophenyl ring can participate in π-stacking with other aromatic ligands or parts of the same assembly. conicet.gov.ar Studies on similar systems, such as those involving 4-dimethylaminopyridine (B28879) (DMAP), have shown that interactions like anion-π, π-π, and C-H···π are critical in stabilizing the final solid-state architecture. conicet.gov.arconicet.gov.ar In one such co-crystal, these cooperative π-stacking interactions were identified as crucial synthons for stability. conicet.gov.ar

Furthermore, the bromine atom on the benzyl group of this compound can introduce an additional, highly directional interaction known as halogen bonding. This is an attractive, non-covalent interaction between the electrophilic region of the halogen atom and a nucleophilic site. The inclusion of halogen bonding can provide another layer of control over the self-assembly process, allowing for the design of more complex and robust architectures. The interplay between metal coordination, π-stacking, hydrogen bonding, and potential halogen bonding makes this compound a versatile component for engineering intricate supramolecular assemblies with applications that are often dependent on their specific topology. nih.gov

Table 2: Key Components and Interactions in Pyridine-Based Supramolecular Systems

| System Component | Role in Assembly | Type of Interaction | Source(s) |

|---|---|---|---|

| Pyridine Nitrogen | Metal Ligand | Coordination Bond | nih.govconicet.gov.ar |

| Aromatic Rings (Pyridine, Phenyl) | Stacking Unit | π-π Stacking, C-H···π | conicet.gov.arconicet.gov.ar |

| Bromine Atom | Halogen Bond Donor | Halogen Bonding | - |

Functional Units in Polymer Chemistry

In polymer science, introducing specific functional units into a polymer chain is a primary strategy for tailoring the material's properties. This compound serves as an excellent candidate for such a functional monomer, capable of imparting desirable chemical and physical characteristics to a polymer backbone.

Detailed Research Findings: The utility of this compound in polymer chemistry stems from its bifunctional nature. The key feature is the carbon-bromine bond on the benzyl ring, which acts as a reactive site for polymerization. This allows the molecule to be incorporated into a polymer chain using various modern polymerization techniques, particularly transition metal-catalyzed cross-coupling reactions like Suzuki or Stille polycondensation. In such a reaction, the bromine atom would react with a corresponding organometallic or organoboron compound on another monomer to build the polymer chain.

Upon polymerization, the this compound unit would be integrated into the polymer, with the pyridyl group pendant to the main chain. The presence of these pyridine units along the polymer backbone can confer a range of valuable properties:

Metal Coordination: The pyridine's nitrogen atom can act as a binding site for metal ions. This could be used to create polymer-supported catalysts, materials for heavy metal sequestration, or stimuli-responsive materials that change properties upon metal binding.

pH-Responsiveness: The pyridine unit is basic and can be protonated in acidic conditions. This would transform a neutral polymer into a positively charged polyelectrolyte, drastically changing its solubility and conformation, making it useful for sensors or smart drug delivery systems.

Modification Handle: The pyridine nitrogen can be alkylated to form pyridinium (B92312) salts. This quaternization process can be used to create permanently charged cationic polymers (ionomers) with applications as ion-exchange membranes or antibacterial surfaces.

The incorporation of this rigid, polar functional group can also influence the bulk properties of the polymer, such as its glass transition temperature, thermal stability, and solubility in different solvents.

Table 3: Potential Polymerization and Functionalization of this compound

| Reaction Type | Reagents/Conditions | Resulting Structure/Property | Potential Application |

|---|---|---|---|

| Suzuki Polycondensation | Di-boronic ester, Pd catalyst, base | Polymer with pendant pyridine units | Catalysis, sensors |

| Post-polymerization Protonation | Acidic solution (e.g., HCl) | Cationic polyelectrolyte (in acid) | pH-responsive materials, smart gels |

Emerging Research Perspectives and Future Avenues

Development of Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the synthesis of 2-(4-bromobenzyl)pyridine and its derivatives. biosynce.com Researchers are actively seeking to develop more environmentally friendly and efficient synthetic methods to minimize waste, reduce energy consumption, and utilize less hazardous reagents. researchgate.net

One promising approach involves the use of greener solvents and catalysts. Pyridine (B92270) and its derivatives can sometimes serve as environmentally benign solvents due to their relatively high boiling points and low volatility compared to many traditional organic solvents. biosynce.com Furthermore, the development of catalytic systems, such as those based on metal-pyridine complexes, is a cornerstone of green chemistry, aiming to increase reaction rates and selectivity while minimizing the amount of reactants needed. biosynce.com For instance, palladium-pyridine complexes have demonstrated utility in cross-coupling reactions, which are fundamental in the synthesis of numerous pharmaceuticals and agrochemicals. biosynce.com

Another area of focus is the use of solid-state reactions and alternative energy sources. For example, solid-state photodimerization reactions, directed by templates like resorcinol, offer a solvent-free method for creating complex molecules. aroonchande.com Additionally, the use of plant extracts as catalysts in the synthesis of pyridine-containing compounds represents a novel and green approach. nih.gov

The table below summarizes some green chemistry considerations in the synthesis of pyridine derivatives.

| Green Chemistry Principle | Application in Pyridine Synthesis |

| Use of Greener Solvents | Pyridine and its derivatives as alternatives to volatile organic compounds. biosynce.com |

| Catalysis | Metal-pyridine complexes for efficient and selective reactions. biosynce.com |

| Alternative Reaction Conditions | Solid-state synthesis and use of plant extracts as catalysts. aroonchande.comnih.gov |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |

| Reduced Derivatives | Minimizing the use of protecting groups to reduce synthetic steps and waste. |

Exploration of Novel Reactivity Patterns and Unconventional Site Selectivitynih.gov

Beyond established synthetic methods, researchers are investigating novel reactivity patterns of the this compound scaffold. This includes exploring reactions that proceed with unconventional site selectivity, leading to the formation of previously inaccessible molecular architectures.

Recent studies have demonstrated the synthesis of diverse pyrazolo[3,4-b]pyridine frameworks through switchable C≡C bond activation approaches. mdpi.com This highlights the potential for controlling reaction pathways to achieve specific isomers. Furthermore, the functionalization of the pyridine ring and the benzyl (B1604629) group opens up possibilities for a wide range of chemical transformations. For example, the bromine atom on the benzyl ring is a versatile handle for cross-coupling reactions, such as the Suzuki coupling, allowing for the introduction of various aryl substituents. researchgate.net

The inherent reactivity of the pyridine nitrogen as a nucleophile and a ligand for metal catalysis is also a subject of ongoing research. biosynce.com Understanding and controlling these reactivity patterns are crucial for designing efficient syntheses of complex molecules with desired biological activities. For instance, novel pyridine and thienopyridine derivatives have been synthesized and shown to possess antimicrobial properties, with their structure-activity relationships being a key area of investigation. nih.gov

Advanced Computational Modeling and Machine Learning for Chemical Design

The integration of computational modeling and machine learning is revolutionizing the field of chemical design, and this compound is no exception. These in silico tools enable the prediction of molecular properties, the simulation of reaction mechanisms, and the rational design of new compounds with optimized characteristics. nih.govresearchgate.net

Computational methods, such as Density Functional Theory (DFT), are employed to study the electronic structure and predict the reactivity of molecules like 2-(2',4'-dinitrobenzyl)pyridine, a related photochromic compound. nih.gov This allows for a deeper understanding of its properties and potential applications. Molecular docking studies are also utilized to predict the binding affinities of this compound derivatives with biological targets, such as enzymes, which is crucial for drug discovery. researchgate.netrsc.org For example, docking studies have been used to investigate the interaction of pyrazolo[3,4-b]pyridine derivatives with the α-amylase enzyme in the context of developing anti-diabetic agents. researchgate.net

Machine learning algorithms are being developed to accelerate the discovery of new molecules with desired properties. researchgate.net By training on large datasets of chemical information, these models can predict the properties of virtual compounds, thereby guiding synthetic efforts towards the most promising candidates. This synergistic approach of combining machine learning with evolutionary algorithms shows great potential for exploring vast chemical spaces more efficiently. researchgate.net

Interdisciplinary Applications and Cross-Functional Research

The unique structural features of this compound and its derivatives make them attractive scaffolds for a wide range of applications, fostering interdisciplinary research. The pyridine moiety is a common feature in many biologically active compounds, including pharmaceuticals and agrochemicals. nih.gov

In medicinal chemistry, derivatives of this compound are being investigated for various therapeutic purposes. For instance, novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives have been designed and synthesized as potential anticancer and antimicrobial agents. nih.gov Similarly, 2-(4-bromobenzyl) tethered thienopyrimidine derivatives have shown promise as anticancer agents by targeting topoisomerases. rsc.org The versatility of the pyridine scaffold is further highlighted by its incorporation into compounds designed as inhibitors of the ALK5 receptor, which is implicated in cancer and fibrosis. beilstein-journals.org

The field of materials science also presents opportunities for the application of this compound. The ability of pyridine-containing molecules to act as ligands for metal ions is being explored in the development of molecular switches and functional materials. nih.gov For example, pyridine-bridged analogues of combretastatin-A4 have been synthesized and evaluated as anticancer agents that target tubulin. researchgate.net The crystal structure of related compounds, such as 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, provides valuable insights for the design of new materials with specific solid-state properties. nih.gov

The continued exploration of this compound and its analogues across these diverse scientific disciplines is expected to yield significant advancements in both fundamental chemistry and applied sciences.

Q & A

Q. What methodologies assess the environmental impact of this compound?

- Methodological Answer : Perform:

- Biodegradation Tests : OECD 301F (aerobic degradation in sludge).

- Ecotoxicology : Daphnia magna acute toxicity (LC50) and algal growth inhibition (OECD 201). Current data gaps () necessitate these studies to evaluate bioaccumulation and soil mobility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.